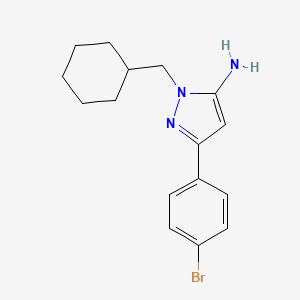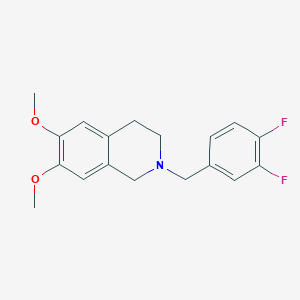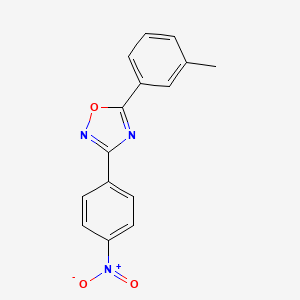
2-cyano-N'-cycloheptylideneacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N'-cycloheptylideneacetohydrazide, also known as CHA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of 2-cyano-N'-cycloheptylideneacetohydrazide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory effects, this compound has been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). This compound has also been found to modulate the expression of various genes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-N'-cycloheptylideneacetohydrazide in lab experiments is its potent biological activity. This compound has been found to exhibit anticancer, antiviral, and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-cyano-N'-cycloheptylideneacetohydrazide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its biological activity. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Finally, future studies should also focus on the safety and toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of 2-cyano-N'-cycloheptylideneacetohydrazide involves the reaction of cycloheptanone with hydrazine hydrate in the presence of acetic acid to yield the corresponding hydrazide. The resulting hydrazide is then reacted with cyanoacetic acid to form this compound. The reaction scheme for the synthesis of this compound is shown below:
Applications De Recherche Scientifique
2-cyano-N'-cycloheptylideneacetohydrazide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway.
In addition to its anticancer activity, this compound has also been found to exhibit antiviral and anti-inflammatory effects. This compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and influenza virus. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-cyano-N-(cycloheptylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-7-10(14)13-12-9-5-3-1-2-4-6-9/h1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDZVZOOUWCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CC#N)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)


![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)



![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)